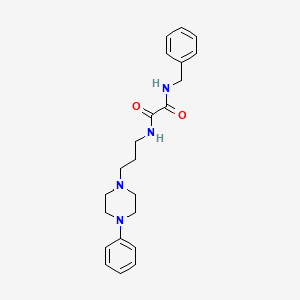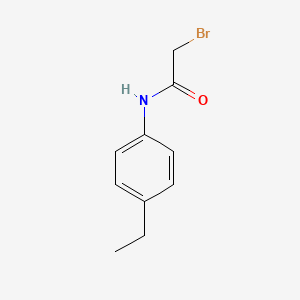![molecular formula C20H26N4O3 B2667028 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide CAS No. 612048-60-9](/img/structure/B2667028.png)
4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a phenylpiperazine moiety, which is known for its pharmacological activity, particularly in the modulation of neurotransmitter systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-phenylpiperazine with epichlorohydrin to form an intermediate, which is then reacted with 4-hydroxybenzohydrazide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its activity on neurotransmitter systems.
Mechanism of Action
The mechanism of action of 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The phenylpiperazine moiety is known to modulate neurotransmitter release and reuptake, which can influence mood, cognition, and behavior . The compound’s effects are mediated through binding to these receptors and altering their activity, leading to changes in intracellular signaling pathways .
Comparison with Similar Compounds
Aripiprazole: An atypical antipsychotic with a similar phenylpiperazine structure.
Buspirone: An anxiolytic agent that also contains a phenylpiperazine moiety.
Trazodone: An antidepressant with a related chemical structure.
Uniqueness: 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Unlike some similar compounds, it may exhibit a broader range of activity on different neurotransmitter systems, making it a versatile tool in research and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c21-22-20(26)16-6-8-19(9-7-16)27-15-18(25)14-23-10-12-24(13-11-23)17-4-2-1-3-5-17/h1-9,18,25H,10-15,21H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXSDROURKINDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)NN)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
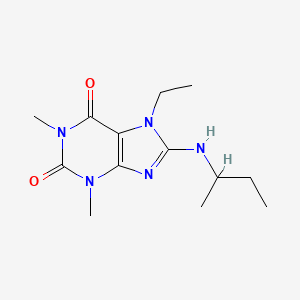

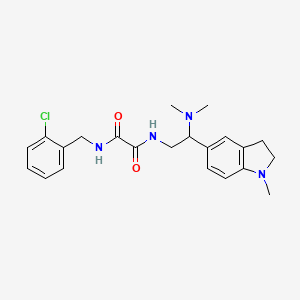
![2-Methyl-3-[methyl({[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl})amino]propanenitrile](/img/structure/B2666950.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2666952.png)
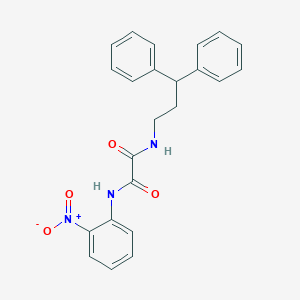
![N-cycloheptyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2666956.png)
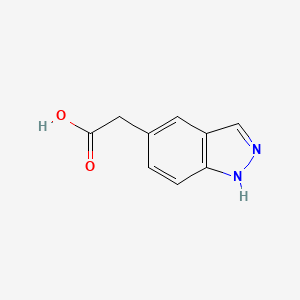
![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2666959.png)
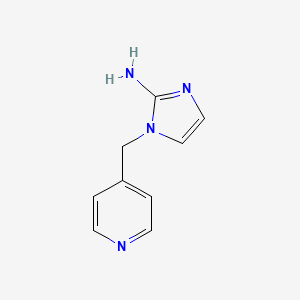
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2666962.png)
